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molecular formula C13H8ClNOS B8615070 1-Chloro-4-(4-isothiocyanatophenoxy)benzene CAS No. 22943-93-7

1-Chloro-4-(4-isothiocyanatophenoxy)benzene

Cat. No. B8615070
M. Wt: 261.73 g/mol
InChI Key: NLAYRKIDNWMFAH-UHFFFAOYSA-N
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Patent
US06492403B1

Procedure details

Unless otherwise indicated, all thioureas, isothiocyanates, thioamides and amines were purchased from Maybridge Chemical Co. Ltd.(Cornwall, U.K.), Transworld Chemical Co. (Rockville, Md.), or Aldrich Chemical Co., (Milwaukee, Wis.). (a) 4-Amino-4′-chlorodiphenylether (TCI America, Portland Oreg., 520 mg, 2.03 mmol) was slurried in 10 mL of ether and treated with ca. 1 mL of ether saturated with HCl gas. After 5 min. the solvent was removed in vacuo. To a stirring biphasic solution amine-HCl salt in 20 mL CHCl3-sat'd NaHCO3 (1:1, v/v) at ambient temperature was added thiophosgene (1.2 equiv, 2.4 mmol) in 5 mL of CHCl3 dropwise via an addition funnel. The reaction was vigorously stirred for 1 h (TLC, 50% ethyl acetate-hexanes indicates clean conversion to a higher Rf spot), at which time the layers were separated, the aqueous layer extracted with CHCl3 (1×20 mL), and the combined organic layers washed with brine (1×20 mL) and dried (Na2SO4). Concentration of the solvent in vacuo yielded the crude 4-(4-chlorophenoxy)-phenylisothiocyanate (414 mg). (b) The 4-(4-chlorophenoxy)-phenylisothiocyanate was transferred to an Ace Glass pressure tube equipped with a Teflon coated stir bar and treated with a 2.0 M solution of NH3 in 5 ml methanol (Aldrich Chemical Co., Milwaukee, Wis.)). The tube was sealed and immersed in a 80° C. oil bath. After 2 h, the reaction was cooled to 0° C. in an ice bath. The precipitates were filtered and dried under vacuum to yield amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione (328 mg, 79%). 1H NMR (DMSO-d6, 300 MHz) 7.02 (m, 4H), 7.41 (m, 4H), 9.65 (s, 1H); Mass Spectrum (ESI) m/z calcd. for C13H11ClN2OS, 278.8 (M+H), found 279.4.
[Compound]
Name
thioureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
isothiocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
thioamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
520 mg
Type
reactant
Reaction Step Seven
[Compound]
Name
amine-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2.4 mmol
Type
reactant
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([O:8][C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[CH:2]=1.Cl.[C:17](Cl)(Cl)=[S:18]>CCOCC.C(Cl)(Cl)Cl>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:3]2[CH:2]=[CH:1][C:6]([N:7]=[C:17]=[S:18])=[CH:5][CH:4]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
thioureas
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
isothiocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
thioamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
520 mg
Type
reactant
Smiles
C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl
Step Eight
Name
amine-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.4 mmol
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Nine
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 min. the solvent was removed in vacuo
Duration
5 min
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CHCl3 (1×20 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)N=C=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 414 mg
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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